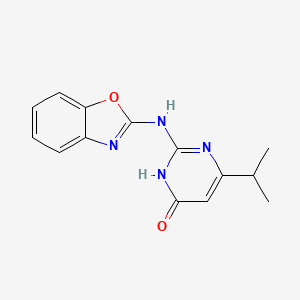![molecular formula C26H23Cl2N3O5S B12486959 N-{[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-diethoxybenzamide](/img/structure/B12486959.png)
N-{[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DIETHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DIETHOXYBENZOYL)THIOUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reactions:
Thiourea Formation: The final step involves the reaction of the benzoxazole derivative with 3,5-diethoxybenzoyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DIETHOXYBENZOYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DIETHOXYBENZOYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is explored for its use as a catalyst in various organic reactions.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DIETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-methoxyphenyl derivatives: These compounds share similar structural features and biological activities.
Benzoxazole derivatives: Compounds with the benzoxazole core exhibit diverse pharmacological properties.
Uniqueness
3-[2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DIETHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C26H23Cl2N3O5S |
|---|---|
Peso molecular |
560.4 g/mol |
Nombre IUPAC |
N-[[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,5-diethoxybenzamide |
InChI |
InChI=1S/C26H23Cl2N3O5S/c1-4-34-17-8-14(9-18(13-17)35-5-2)24(32)31-26(37)29-16-6-7-22-21(12-16)30-25(36-22)15-10-19(27)23(33-3)20(28)11-15/h6-13H,4-5H2,1-3H3,(H2,29,31,32,37) |
Clave InChI |
HQHWRQWSWWAXQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C(=C4)Cl)OC)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12486877.png)

![3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12486882.png)

![Methyl 3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12486891.png)
![2-amino-4-hydroxy-5-[4-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12486895.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12486903.png)
![4-[(E)-(2-methoxyphenyl)diazenyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B12486927.png)
![4-[2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B12486934.png)
![5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12486939.png)
![4-chloro-N-{6-methoxy-3-[(5-methoxy-2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12486945.png)
![Ethyl 2-(morpholin-4-yl)-5-[(trichloroacetyl)amino]benzoate](/img/structure/B12486951.png)
![1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine](/img/structure/B12486961.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12486966.png)
